2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
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Overview
Description
The compound belongs to a class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Molecular Structure Analysis
The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of similar compounds have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set . The detailed interpretations of the vibrational spectra have been carried out with the aid of VEDA 4 program .Physical And Chemical Properties Analysis
The compound has a linear formula of C23H18N2O3S2 and a molecular weight of 434.54 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Anticancer Properties
Research on derivatives similar to the queried compound, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, has shown potential anticancer activity. These compounds have been evaluated for their cytotoxic effects against leukemia cell lines, demonstrating significant selective cytotoxicity (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial and Antifungal Activities
Compounds structurally related to the queried molecule, featuring benzodioxol, furan, morpholine, and quinazolinone components, have been investigated for their antimicrobial properties. For example, 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one demonstrated activity against a range of microbial species, highlighting its potential as an antimicrobial agent (Attia et al., 2014).
Antitumor and Molecular Docking Studies
Quinazolinone analogs have also been synthesized and evaluated for their antitumor activity. Novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed broad spectrum antitumor activity, with some compounds outperforming the control drug 5-FU in terms of potency. Molecular docking studies provided insights into their potential mechanisms of action by inhibiting specific kinases (Al-Suwaidan et al., 2016).
Synthesis and Physicochemical Characterization
Research into the synthesis and characterization of related compounds provides valuable information on the chemical properties and potential biological activities of these molecules. Studies have focused on developing new synthetic routes and characterizing the physical and chemical properties of quinazolinone and its derivatives, offering insights into their stability, reactivity, and potential applications (Dyachenko et al., 2015).
Future Directions
The future directions for this compound could involve further exploration of its potential antimicrobial properties, as suggested by studies on similar compounds . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6S/c32-25(28-14-20-2-1-9-35-20)16-38-27-29-22-5-4-19(30-7-10-34-11-8-30)13-21(22)26(33)31(27)15-18-3-6-23-24(12-18)37-17-36-23/h1-6,9,12-13H,7-8,10-11,14-17H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKBJWMLNZCPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC(=O)NCC6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
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